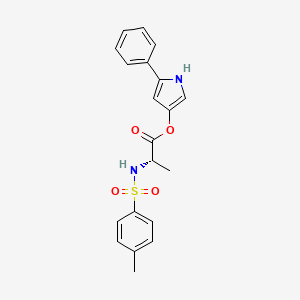

![molecular formula C₁₃H₁₈ClNO₃ B1141782 3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride CAS No. 444565-47-3](/img/structure/B1141782.png)

3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride” is a chemical compound with the formula C13H18ClNO3 . It is a compound of interest in various fields of research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-cyano 3- (4-dimethylaminophenyl) prop 2-enoic acid was synthesized by the condensation of 4-dimehylaminobenzaldehyde and methyl cyanoacetate followed by purification with column chromatography .Molecular Structure Analysis

The structure of similar compounds has been confirmed by 1H NMR and 13C NMR spectrum .Chemical Reactions Analysis

The compound may be involved in various chemical reactions. For instance, similar compounds have been used as sensitizers in dye-sensitized solar cells .Scientific Research Applications

Antifungal Agents

Scientific Field

Medicinal Chemistry and Pharmacology

Application Summary

This compound has been used in the synthesis of novel vanillin-chalcones and their derivatives, which have shown promising antifungal properties .

Methods of Application

The compound was synthesized by a Claisen-Schmidt reaction of 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde with several acetophenone derivatives .

Results

The synthesized chalcone derivatives showed better activities than their pyrazoline counterparts against all tested fungi, except for the three Aspergillus spp . The most active structures were those with a specific A-ring substitution .

Electrochemical Cell Applications

Scientific Field

Electrochemistry and Material Science

Application Summary

The compound has been used as a sensitizer in dye-sensitized solar cells (DSSCs) .

Methods of Application

The DSSC was made using commercial P25 TiO2 material as photoanode, 2-cyano 3-(4-diphenylaminophenyl) prop 2-enoic acid dye as sensitizer, I-/I3- as electrolyte and Platinum (Pt) used as counter electrode .

Results

The solar cell efficiency of the synthesized dye is 1.7% with Voc=0.67V, Jsc=4.6mA/m2 and fill factor (FF) =56% .

Cancer Treatment

Scientific Field

Oncology and Pharmacology

Application Summary

The compound has been used in the preparation of tricyclic nitrogen heterocyclic compounds and related heteroanalogs for the prevention or treatment of cancer .

Methods of Application

The specific methods of application are not detailed in the source .

Results

The specific results or outcomes are not detailed in the source .

Synthesis of Tricyclic Nitrogen Heterocyclic Compounds

Scientific Field

Organic Chemistry

Application Summary

This compound has been used in the preparation of tricyclic nitrogen heterocyclic compounds .

Future Directions

properties

IUPAC Name |

(E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-14(2)9-10-17-12-6-3-11(4-7-12)5-8-13(15)16;/h3-8H,9-10H2,1-2H3,(H,15,16);1H/b8-5+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEIUMNRHOHHEM-HAAWTFQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C=CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C=C/C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)

![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)

![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)

![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)